N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide
Description
N-[2-(5-Methoxy-1H-indol-1-yl)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide is a synthetic compound featuring a 4-oxoquinazolin-3(4H)-yl core linked via a butanamide chain to a 5-methoxyindol-1-yl-substituted ethyl group. The quinazolinone moiety is a pharmacologically privileged structure known for diverse biological activities, including anticancer, antimicrobial, and enzyme inhibition properties. The indole group, with its methoxy substitution, may enhance binding affinity to biological targets, such as receptors or enzymes, through hydrophobic and hydrogen-bonding interactions.
Properties
Molecular Formula |
C23H24N4O3 |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
N-[2-(5-methoxyindol-1-yl)ethyl]-4-(4-oxoquinazolin-3-yl)butanamide |
InChI |
InChI=1S/C23H24N4O3/c1-30-18-8-9-21-17(15-18)10-13-26(21)14-11-24-22(28)7-4-12-27-16-25-20-6-3-2-5-19(20)23(27)29/h2-3,5-6,8-10,13,15-16H,4,7,11-12,14H2,1H3,(H,24,28) |
InChI Key |
KMJDNJNFKBSYGM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2)CCNC(=O)CCCN3C=NC4=CC=CC=C4C3=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide typically involves multiple steps, starting with the preparation of the indole and quinazoline intermediates. The indole moiety can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The quinazoline moiety can be synthesized through the cyclization of anthranilic acid derivatives with formamide .
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The quinazoline moiety can be reduced to form tetrahydroquinazoline derivatives.
Substitution: Both the indole and quinazoline moieties can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions often use reagents like halogens and sulfonyl chlorides under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indole-2,3-dione derivatives, while reduction of the quinazoline moiety can yield tetrahydroquinazoline derivatives .
Scientific Research Applications
N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various receptors and enzymes, while the quinazoline moiety can inhibit specific kinases involved in cell signaling pathways. This dual action can result in the modulation of cellular processes such as proliferation, apoptosis, and differentiation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally and functionally related compounds, emphasizing differences in substituents, molecular properties, and biological activities:
Key Structural and Functional Insights:
Substituent Effects:
- The 5-methoxyindol-1-yl group in the target compound differs from indol-5-yl () or benzodioxol (), which may alter interactions with aromatic binding pockets in biological targets.
- Chloro/methyl groups (e.g., ) enhance steric bulk and electron-withdrawing effects, possibly improving enzyme inhibition (e.g., InhA).
Biological Activity Trends: Acetamide derivatives with styryl groups () exhibit anticancer activity, while chlorophenyl-substituted quinazolinones () target enzymes (InhA, carbonic anhydrase). Sulfonamide-linked compounds () show enzyme inhibition, suggesting the target compound’s indole group could similarly modulate enzyme binding.
Physicochemical Properties: The hydroxyl group in (pKa ~12.88) may enhance solubility, whereas the target compound’s methoxy group increases hydrophobicity.
Biological Activity
N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and various studies highlighting its pharmacological properties.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₂ |
| Molecular Weight | 342.36 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from 5-methoxyindole and various quinazolinone derivatives. The synthetic routes often include:
- Formation of Indole Derivative : Reacting 5-methoxyindole with an appropriate alkyl halide to form the indole ethyl derivative.
- Quinazolinone Formation : Utilizing anthranilic acid derivatives to synthesize the quinazolinone scaffold.
- Final Coupling Reaction : Coupling the indole derivative with the quinazolinone to yield the final product.
Antimicrobial Properties
Recent studies have demonstrated that compounds related to this compound exhibit significant antimicrobial activities. For instance, analogues have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) as low as 0.98 µg/mL against MRSA strains . The mechanisms of action involve disruption of bacterial cell wall synthesis and inhibition of biofilm formation, which is critical in treating persistent infections.
Antitumor Activity
The compound has also been evaluated for its antitumor properties. Studies indicate that it exhibits cytotoxic effects on various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). The antiproliferative activity is attributed to its ability to induce apoptosis and inhibit cell cycle progression .
The biological activity of this compound is thought to be mediated through several pathways:
- Interaction with Enzymatic Targets : The compound likely interacts with specific enzymes or receptors involved in cell signaling pathways, leading to altered cellular responses.
- Inhibition of Key Proteins : Molecular docking studies suggest that it can bind effectively to proteins involved in bacterial resistance mechanisms, enhancing its antimicrobial efficacy .
- Modulation of Gene Expression : The compound may influence gene expression related to apoptosis and cell proliferation, contributing to its antitumor effects.
Case Studies and Research Findings
Several case studies highlight the biological activity of this compound:
- Antimicrobial Study : A study published in July 2023 reported that derivatives similar to this compound showed significant antibacterial effects against both Gram-positive and Gram-negative bacteria, with a focus on MRSA and Mycobacterium tuberculosis .
- Cytotoxicity Assessment : Another research article evaluated the cytotoxic properties against multiple cancer cell lines, demonstrating a dose-dependent response in inhibiting cell growth .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
